![molecular formula C22H17ClN4O2S B2533733 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-38-2](/img/structure/B2533733.png)
3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H17ClN4O2S and its molecular weight is 436.91. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Second and third harmonic generation studies reveal that it outperforms standard urea by 56 and 158 times, respectively, at a characteristic wavelength of 1064.13 nm .
- In vitro assays demonstrate that several derivatives of this compound exhibit moderate to excellent potency against cancer cell lines, including A549, HCT-116, and PC-3 .
- Molecular simulation studies suggest favorable binding in the active site of LmPTR1, a potential target for antileishmanial activity .
- Its potential role in plant growth regulation and signaling pathways warrants further investigation .
Nonlinear Optics (NLO) and Second Harmonic Generation (SHG)
Antiproliferative Activity Against Cancer Cells
Antileishmanial and Antimalarial Potential
Csp3-H Oxidation for Ketone Synthesis
Plant Hormone Analog
Optoelectronic Device Fabrication
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2S/c23-16-7-4-14(5-8-16)13-27-21(29)18-9-6-15(11-19(18)26-22(27)30)20(28)25-12-17-3-1-2-10-24-17/h1-5,7-8,10,15,18-19H,6,9,11-13H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMTEZRCWQEQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=N3)NC(=S)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
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